N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide
Description
N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide is a complex organic compound featuring a benzamide core with a pyrazolo[3,4-d]triazinyl moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor.
Properties
IUPAC Name |
N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O3/c1-21(2)15(25)10-5-4-6-11(7-10)18-13(24)9-23-16(26)12-8-17-22(3)14(12)19-20-23/h4-8H,9H2,1-3H3,(H,18,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQGXTLJCUQGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(N=N2)CC(=O)NC3=CC=CC(=C3)C(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide typically involves multiple steps:
Formation of the pyrazolo[3,4-d]triazinyl moiety: This step involves the cyclization of appropriate precursors under controlled conditions.
Acetylation: The pyrazolo[3,4-d]triazinyl intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base.
Coupling with benzamide: The acetylated intermediate is coupled with N,N-dimethylbenzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the pyrazolo[3,4-d]triazinyl moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is relevant in cancer treatment.
Biological Studies: Its effects on cell cycle progression and apoptosis induction are of interest in cancer research.
Chemical Biology: Used as a tool compound to study kinase signaling pathways and their role in various diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide involves inhibition of cyclin-dependent kinase 2 (CDK2). This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have similar biological activities.
Indole derivatives: Known for their diverse biological activities, including kinase inhibition.
Uniqueness
N,N-dimethyl-3-[[2-(7-methyl-4-oxopyrazolo[3,4-d]triazin-3-yl)acetyl]amino]benzamide is unique due to its specific structural features that confer high selectivity and potency towards CDK2. Its pyrazolo[3,4-d]triazinyl moiety is a privileged scaffold that enhances its binding affinity and specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
